molecular formula C11H20N2 B137524 1,3-Di-tert-butylimidazol-2-ylidene CAS No. 157197-53-0

1,3-Di-tert-butylimidazol-2-ylidene

Cat. No. B137524
M. Wt: 180.29 g/mol
InChI Key: FENRCIKTFREPGS-UHFFFAOYSA-N
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Description

1,3-Di-tert-butylimidazol-2-ylidene is a stable carbene that has been the subject of various studies due to its interesting chemical properties and potential applications. The basicity of this carbene has been measured in solvents like THF, where it was found to form both ion pairs and free ions, with the equilibrium constants measured for these species. Notably, the carbene exhibits higher basicity in DMSO, likely due to hydrogen bonding interactions .

Synthesis Analysis

The synthesis of related imidazole derivatives has been explored, with metalation reactions being a common method. For instance, 1-tert-butylimidazole was metalated with different reagents and then reacted with diphenylchlorophosphane to yield various products, including oxidized and complexed forms . Another synthesis approach involved the direct combination of 1-butyl-3-methylimidazolium bromide and sodium borohydride to produce a stable NHC-borane reagent .

Molecular Structure Analysis

X-ray diffraction studies have been instrumental in determining the molecular structures of imidazole derivatives. For example, the structure of a product from the cocrystallization of imidazolidine with 1,3-di-tert-butylimidazol-2-one and 1,3-di-tert-butylimidazolin-2-ylidene was established, revealing insights into the oxidation-hydrolysis processes of these compounds . Additionally, the crystal structure of 1,3-di-tert-butyl-4,5-dimethylimidazolium bicarbonate was analyzed, showing dimeric bicarbonate anions linked via hydrogen bonds .

Chemical Reactions Analysis

The reactivity of imidazole derivatives has been studied in various contexts. For instance, the reaction of 1-tert-butyl-2-diphenylphosphino-imidazole with different electrophiles led to the formation of several new compounds, demonstrating the versatility of these molecules in chemical synthesis . The hydrolysis of 2,3-dihydro-1,3-di-tert-butyl-4,5-dimethylimidazol-2-ylidene to form imidazolium bicarbonate also exemplifies the chemical transformations that these carbenes can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-di-tert-butylimidazol-2-ylidene and its derivatives are influenced by their molecular structure and the nature of their substituents. The basicity in different solvents, as mentioned earlier, is a key chemical property that has been quantified . The stability of these carbenes, as well as their ability to form various coordination compounds, also highlights their potential utility in synthetic chemistry .

Scientific Research Applications

Basicity and Solvent Influence

1,3-Di-tert-butylimidazol-2-ylidene exhibits notable basicity in various solvents. In a study by Kim and Streitwieser (2002), its basicity was measured in THF against hydrocarbon indicators, revealing the presence of both ion pairs and free ions. The study found that the carbene is more basic in DMSO, likely due to hydrogen bonding, as supported by ab initio computations (Kim & Streitwieser, 2002).

Anticancer and Antimicrobial Properties

Ray et al. (2007) reported the synthesis and biomedical studies of palladium, gold, and silver complexes of 1-benzyl-3-tert-butylimidazol-2-ylidene. Palladium complexes showed potent anticancer activity, while gold and silver complexes exhibited significant antimicrobial properties (Ray et al., 2007).

Reactivity with Al2Me6

Schnee et al. (2016) investigated the reaction of 1,3-di-tert-butylimidazol-2-ylidene with Al2Me6, forming salts involving polynuclear methylene aluminium anions. This reactivity was attributed to steric frustration, as demonstrated through experimental and DFT studies (Schnee et al., 2016).

Synthesis of Lipophilic Gold(I) Carbene Complex

Singh et al. (2005) described the synthesis of a lipophilic gold(I) carbene complex using 1,3-di-tert-butylimidazol-2-ylidene, revealing its potential in creating structurally distinct metal-organic compounds (Singh et al., 2005).

Carbene·SO2 Adduct Formation

Denk et al. (2003) synthesized a carbene·SO2 adduct from 1,3-di-tert-butylimidazol-2-ylidene, providing new insights into the structure and bonding of thiourea S,S-dioxides. This adduct offers a unique perspective on Lewis acid-base interactions (Denk et al., 2003).

Cocrystallization and Structural Analysis

Chernysheva et al. (2020) analyzed the structure of a cocrystallization product involving 1,3-di-tert-butylimidazol-2-ylidene, contributing to the understanding of complex formation and interactions in solid-state chemistry (Chernysheva et al., 2020).

Safety And Hazards

1,3-Di-tert-butylimidazol-2-ylidene can cause skin irritation and serious eye irritation. After handling, skin should be washed thoroughly. Protective gloves, eye protection, and face protection should be worn. If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .

Future Directions

Considering the tremendous importance and utility of 1,3-Di-tert-butylimidazol-2-ylidene in catalysis, synthesis, and metal stabilization, it is anticipated that new classes of ligands will find wide application in pushing the boundaries of new and existing approaches in organic and inorganic synthesis .

properties

IUPAC Name

1,3-ditert-butyl-2H-imidazol-1-ium-2-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-10(2,3)12-7-8-13(9-12)11(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENRCIKTFREPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C[N+](=[C-]1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449891
Record name 1,3-Di-tert-butylimidazol-2-ylidene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-tert-butylimidazol-2-ylidene

CAS RN

157197-53-0
Record name 1,3-Di-tert-butylimidazol-2-ylidene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Di-t-butylimidazol-2-ylidene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
372
Citations
YJ Kim, A Streitwieser - Journal of the American Chemical Society, 2002 - ACS Publications
The basicity of 1,3-di-tert-butylimidazol-2-ylidene (1) was measured in THF against three hydrocarbon indicators. Both ion pairs and free ions were found and the corresponding …
Number of citations: 289 pubs.acs.org
A Kaiho, H Suzuki - Angewandte Chemie International Edition, 2012 - Wiley Online Library
Reversible insertion of NHC: 1, 3-Di-tert-butylimidazol-2-ylidene was inserted into a ruthenium–hydride bond of [Cp* Ru (μ-H) 4 RuCp*] to form a 4-imidazoline complex that underwent …
Number of citations: 16 onlinelibrary.wiley.com
K Fujita, J Sato, A Fujii, S Onozawa… - Asian Journal of …, 2016 - Wiley Online Library
By employing N‐heterocyclic carbenes (NHCs) as catalysts, the carboxylative cyclization of propargylic amines proceeded under atmospheric pressure of CO 2 (0.1 MPa) to afford the …
Number of citations: 21 onlinelibrary.wiley.com
S Singh, SS Kumar, V Jancik, HW Roesky, HG Schmidt… - 2005 - Wiley Online Library
The reaction of Au(CO)Cl with 1,3‐di‐tert‐butylimidazol‐2‐ylidene and 1,3‐dimesitylimidazol‐2‐ylidene in toluene at room temperature results in CO evolution and readily affords in …
S Caddick, FGN Cloke, GKB Clentsmith… - Journal of …, 2001 - Elsevier
A new, improved synthesis of [Pd{CN( t Bu)(CH) 2 N ( t Bu)} 2 ] (1) and its use as a catalyst in coupling reactions, including aminations, is presented. An interesting side product formed …
Number of citations: 112 www.sciencedirect.com
JJ Song, JT Reeves, DR Fandrick, Z Tan… - … of Reagents for …, 2001 - Wiley Online Library
[ 157197‐53‐0 ] C 11 H 20 N 2 (MW 180.29) InChI = 1S/C11H20N2/c1‐10(2,3)12‐7‐8‐13(9‐12)11(4,5)6/h7‐8H,1‐6H3 InChIKey = FENRCIKTFREPGS‐UHFFFAOYSA‐N (catalyst for …
Number of citations: 0 onlinelibrary.wiley.com
G Schnee, C Fliedel, T Avilés… - European Journal of …, 2013 - Wiley Online Library
A variety of N‐heterocyclic carbene (NHC) zinc adducts of the type NHC–ZnMe 2 [2a, NHC = 1,3‐dimesitylimidazol‐2‐ylidene; 2b, NHC = 1,3‐(2,6‐iPr 2 Ph) 2 ‐imidazol‐2‐ylidene; 2c, …
A Jana, I Objartel, HW Roesky, D Stalke - Inorganic chemistry, 2009 - ACS Publications
The reaction of LGeCl [1; L = CH{(CMe)(2,6- i Pr 2 C 6 H 3 N)} 2 ] with 1,3-di-tert-butylimidazol-2-ylidene results in the formation of the germylene L′Ge [2; L′ = CH{(CCH 2 )(CMe)(2,…
Number of citations: 135 pubs.acs.org
MK Denk, JM Rodezno, S Gupta, AJ Lough - Journal of Organometallic …, 2001 - Elsevier
The reactivities of the two stable diamino carbenes 1,3-di-tert-butylimidazol-2-ylidene (1) and 1,3-di-tert-butylimidazolin-2-ylidene (2) toward hydrogen, oxygen, water and carbon …
Number of citations: 169 www.sciencedirect.com
J Yau, KE Hunt, L McDougall… - Beilstein Journal of …, 2015 - beilstein-journals.org
Two new nickel catalysts have been prepared using a convenient procedure where nickelocene, the NHC· HBF 4 salts, and [Et 4 N] Cl were heated in THF using microwave irradiation. …
Number of citations: 15 www.beilstein-journals.org

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